

Technical Application Note: Regioselective Nitration of 4-Methylacetophenone[1]

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Compound of Interest

Compound Name: 1-(2-Amino-3-methylphenyl)ethanone

CAS No.: 53657-94-6

Cat. No.: B034590

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Executive Summary

This application note details the protocol for the regioselective mononitration of 4-methylacetophenone (p-methylacetophenone) to synthesize 4-methyl-3-nitroacetophenone. This transformation is a critical intermediate step in the synthesis of various pharmaceutical active ingredients (APIs) and functional dyes.[1]

The procedure utilizes a standard mixed-acid (nitric/sulfuric) electrophilic aromatic substitution (EAS) pathway.[1][2][3] Unlike simple acetophenone nitration, this substrate presents a "cooperative" directing effect between the electron-donating methyl group and the electron-withdrawing acetyl group, resulting in high regioselectivity for the 3-position.

Mechanistic Insight & Chemical Logic

The Directing Effect Synergy

Success in this synthesis relies on understanding the electronic environment of the benzene ring.[1]

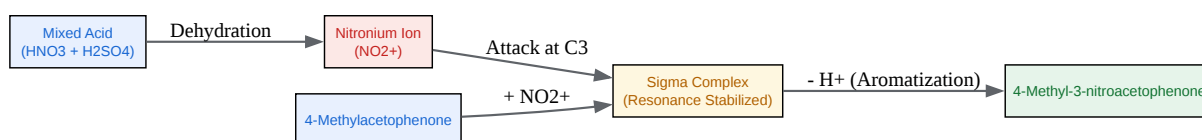
- Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) at position 1.[1] It deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5).[1]
- Methyl Group (-CH₃): A weak electron-donating group (EDG) at position 4.[1] It activates the ring and directs to ortho and para positions.[1] Relative to itself, the ortho positions are 3 and 5.[1]

Conclusion: Both substituents direct the incoming nitronium ion (

) to positions 3 and 5 (which are chemically equivalent due to symmetry).[1] This synergy minimizes the formation of unwanted isomers compared to the nitration of toluene or acetophenone alone.[1]

Reaction Pathway Diagram

The following diagram illustrates the generation of the active electrophile and the subsequent substitution pathway.



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Figure 1: Mechanistic pathway for the nitration of 4-methylacetophenone showing the formation of the active nitronium species and the electrophilic attack.[1]

Safety Architecture (Critical)

Hazard Class: High. This reaction involves strong oxidizers, corrosives, and exothermic processes.[1]

Hazard	Risk	Mitigation Protocol
Exotherm	Runaway nitration leading to explosion.[1]	Strict temperature control (<5°C).[1] Dropwise addition.
Oxidation	Conversion of methyl group to carboxylic acid.[1]	Maintain low temperature; avoid excess .[1][4]
Corrosivity	Severe skin/eye burns.[1]	Double-gloving (Nitrile), Face shield, Acid apron.[1]
NOx Fumes	Respiratory toxicity.[1]	Perform only in a high-flow fume hood.

Materials & Equipment

Reagents:

- 4-Methylacetophenone (Purity >98%)[1][5][6][7]
- Sulfuric Acid (), Concentrated (98%)[1][7]
- Nitric Acid (), Concentrated (70%)[1][7]
- Ethanol (95%) or Methanol (for recrystallization)[1]
- Crushed Ice / Distilled Water[1]

Equipment:

- 3-neck Round Bottom Flask (250 mL)[1]
- Addition Funnel (Pressure-equalizing recommended)[1]

- Digital Thermometer (Internal monitoring essential)[1]
- Magnetic Stir Plate & Teflon Stir Bar[1]
- Ice/Salt Bath (
/Ice mixture for $<0^{\circ}\text{C}$ cooling)[1]

Experimental Protocol

Preparation of Nitrating Mixture[1][2][3][4]

- In a separate beaker, pre-cool 10 mL of concentrated
to 0°C .
- Slowly add 6.0 mL of concentrated
to the sulfuric acid with gentle swirling.
- Note: Keep this mixture on ice. The generation of
is exothermic.[1]

Reaction Setup and Addition

- Charge: Place 10.0 g (~74.5 mmol) of 4-methylacetophenone into the 3-neck flask.
- Solvent/Catalyst: Add 25 mL of concentrated
to the flask. Stir to dissolve. The solution may darken slightly.
- Cooling: Lower the flask into the Ice/Salt bath. Cool the internal temperature to -5°C to 0°C .
- Addition: Transfer the pre-mixed nitrating acid to the addition funnel.
- Controlled Reaction: Add the acid mixture dropwise over 30–45 minutes.
 - Critical Checkpoint: Monitor internal temperature constantly.[1][3] Do not allow temperature to exceed 5°C . If it spikes, stop addition and increase stirring speed.

- Post-Addition: Once addition is complete, allow the mixture to stir at 0–5°C for an additional 15 minutes, then allow it to warm to room temperature over 30 minutes to ensure reaction completion.

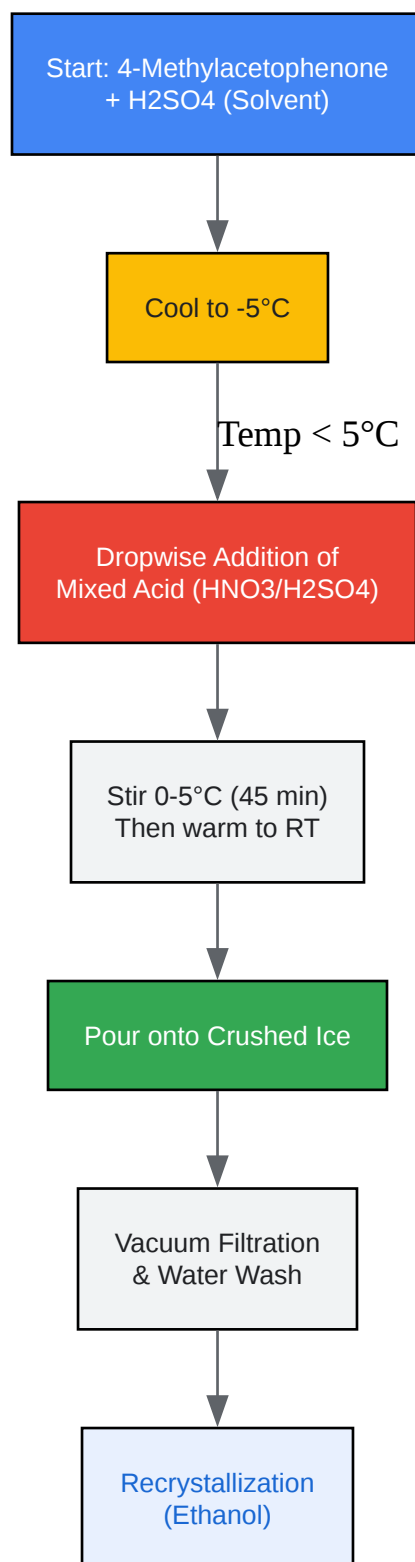
Workup and Isolation[1]

- Quench: Prepare a beaker with 150 g of crushed ice and 50 mL of water.
- Precipitation: Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as a pale yellow solid.[1]
 - Troubleshooting: If the product "oils out" (forms a sticky liquid), scratch the side of the beaker with a glass rod or add a seed crystal to induce crystallization.[1]
- Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1]
- Wash: Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (check with litmus paper).
- Drying: Air dry the crude solid on the filter for 30 minutes.

Purification (Recrystallization)[1]

- Dissolve the crude solid in the minimum amount of hot Ethanol (~95%).[1]
- Allow the solution to cool slowly to room temperature, then place in an ice bath.
- Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

Process Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis and purification.[1]

Analytical Validation

The following data confirms the identity and purity of 4-methyl-3-nitroacetophenone.

Parameter	Expected Value	Notes
Appearance	Pale yellow needles/powder	Darker color indicates oxidation impurities.[1]
Melting Point	61–62 °C	Literature values vary (57–62°C) based on purity [1],[1]
Yield	70–85%	Losses primarily occur during recrystallization.[1]
R _f (TLC)	~0.4 (Hexane:EtOAc 7:3)	Product is less polar than the starting material.[1]

Spectroscopic Characterization (NMR)

Solvent:

, 400 MHz

- 2.60 (s, 3H): Methyl group attached to the ring (Ar-CH₃).[1]
- 2.65 (s, 3H): Acetyl methyl group (-COCH₃).[1]
- 7.45 (d, J=8.0 Hz, 1H): Proton at position 5 (ortho to methyl).[1]
- 8.05 (dd, J=8.0, 1.5 Hz, 1H): Proton at position 6 (ortho to acetyl).[1]
- 8.45 (d, J=1.5 Hz, 1H): Proton at position 2.[1] This is the most deshielded signal due to being flanked by two electron-withdrawing groups (and).[1]

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